molecular formula C9H8FN5S B2939150 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbothioamide CAS No. 2319896-47-2

5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbothioamide

Cat. No.: B2939150
CAS No.: 2319896-47-2
M. Wt: 237.26
InChI Key: MZPITCKHDQTZFP-UHFFFAOYSA-N
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Description

5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbothioamide is a heterocyclic compound that contains a triazole ring substituted with an amino group, a fluorophenyl group, and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorophenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then reacted with sodium azide and copper sulfate to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of recyclable catalysts and green solvents can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbothioamide group can be reduced to form corresponding amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Nitro derivatives of the triazole compound.

    Reduction: Amines derived from the carbothioamide group.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The triazole ring and the fluorophenyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of key enzymes in metabolic pathways or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbothioamide
  • 5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carbothioamide
  • 5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbothioamide

Uniqueness

5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbothioamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to other similar compounds. The fluorine atom can increase the compound’s lipophilicity and improve its ability to penetrate biological membranes, making it a valuable candidate for drug development.

Properties

IUPAC Name

5-amino-1-(4-fluorophenyl)triazole-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN5S/c10-5-1-3-6(4-2-5)15-8(11)7(9(12)16)13-14-15/h1-4H,11H2,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPITCKHDQTZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(N=N2)C(=S)N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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